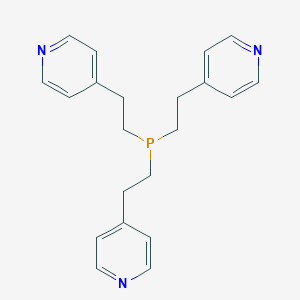
Tris(2-(4-pyridyl)ethyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-(4-pyridyl)ethyl)phosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H24N3P and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Chemistry
Ligand Properties
TPEPO acts as a polydentate ligand, forming complexes with various metals. Its structure allows for multiple coordination sites due to the presence of nitrogen in the pyridyl groups, making it suitable for designing metal complexes with specific properties.
Case Study: Metal Complex Formation
Research has demonstrated that TPEPO forms stable complexes with transition metals, which can be utilized in catalysis. For instance, the coordination characteristics of TPEPO with palladium have been studied, revealing its potential in facilitating cross-coupling reactions. Theoretical calculations indicate that TPEPO exhibits strong donor properties due to its electron-rich nitrogen atoms, enhancing its effectiveness as a ligand .
Solvent Extraction
Selective Metal Recovery
TPEPO has been investigated for its ability to selectively extract metals from aqueous solutions. Its phosphine oxide functionality allows for the formation of stable metal-ligand complexes, which can be efficiently separated from other components in solution.
Case Study: Tin Extraction
A notable application of TPEPO is in the selective recovery of tin from acidic leach solutions. Experimental studies have shown that TPEPO can extract tin effectively, outperforming traditional extractants like tri-n-octylphosphine oxide (TOPO). The extraction efficiency was measured using various acid concentrations, demonstrating that TPEPO can achieve high extraction coefficients for tin while minimizing the co-extraction of other metals such as iron and copper .
Materials Science
Synthesis of Metal Phosphides and Selenides
TPEPO is also explored for synthesizing metal phosphides and selenides, which are important in semiconductor applications. The chalcogenides formed from TPEPO complexes exhibit unique electronic properties that can be harnessed in electronic devices.
Case Study: Synthesis Methodologies
Recent studies have detailed methodologies for synthesizing metal phosphides using TPEPO as a precursor. The reaction conditions and the resulting material properties were characterized using spectroscopic techniques, highlighting the potential of TPEPO-derived materials in advanced electronic applications .
Data Tables
The following table summarizes key findings related to the applications of TPEPO:
Propriétés
Numéro CAS |
131501-31-0 |
|---|---|
Formule moléculaire |
C21H24N3P |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
tris(2-pyridin-4-ylethyl)phosphane |
InChI |
InChI=1S/C21H24N3P/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21/h1-6,10-15H,7-9,16-18H2 |
Clé InChI |
FGSSCQBNIWVXSB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
SMILES canonique |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Key on ui other cas no. |
131501-31-0 |
Synonymes |
tris(2-pyridin-4-ylethyl)phosphane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















